

Structure-Activity Relationship of DapE-IN-1 Analogs: A Comparative Guide

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|----------------------|-----------|-----------|
| Compound Name: | DapE-IN-1 | |
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The bacterial enzyme N-succinyl-L,L-diaminopimelic acid desuccinylase (DapE) is a critical component in the lysine biosynthetic pathway of most bacteria. This pathway is essential for bacterial survival, as it produces lysine for protein synthesis and meso-diaminopimelate (m-DAP) for peptidoglycan cell wall construction.[1] Since this pathway is absent in humans, DapE has emerged as a promising target for the development of novel antibiotics with selective toxicity against bacteria.[2]

This guide provides a comparative analysis of the structure-activity relationships (SAR) of a series of indoline sulfonamide inhibitors, using **DapE-IN-1** (1-acetyl-5-chloro-N-isopentylindoline-6-sulfonamide) as a key reference compound.[3] We present quantitative data on the inhibitory potency of its analogs against Haemophilus influenzae DapE (HiDapE), detail the experimental protocols for activity assessment, and visualize the key chemical modifications influencing inhibitory activity.

Comparative Inhibitory Potency of DapE-IN-1 and Analogs

The inhibitory activity of **DapE-IN-1** and its analogs, a series of N-acetyl-5-halo-6-sulfonamide indolines, was evaluated to understand the impact of various structural modifications on their potency against HiDapE. The half-maximal inhibitory concentration (IC50) values, determined using a ninhydrin-based enzymatic assay, are summarized in the tables below.



Table 1: Effect of Halogen Substitution on the Indoline

Ring

| Compound | Halogen at C5 | N-Sulfonamide Substituent | IC50 (μM) vs. HiDapE |
|-----------|---------------|------------------------------|-------------------------|
| DapE-IN-1 | Chloro | Isopentyl | 44[4] |
| Analog 1 | Bromo | Isopentyl | >200[4] |
| Analog 2 | Chloro | Piperidine | 54 |
| Analog 3 | Bromo | Piperidine | 130 |
| Analog 4 | Chloro | Di-n-propyl | 88 |
| Analog 5 | Bromo | Di-n-propyl | >200 |

These data indicate that substituting the 5-bromo group with a 5-chloro group generally leads to a significant increase in inhibitory potency against HiDapE.

Table 2: Effect of N-Substitution on the Sulfonamide

Moiety

| Compound | Halogen at C5 | N-Sulfonamide Substituent | IC50 (μM) vs. HiDapE |
|-------------------|-----------------|------------------------------|-------------------------|
| DapE-IN-1 | Chloro | Isopentyl | 44 |
| Analog 6 | Chloro | Cyclohexyl | 162 |
| Analog 7 | Chloro | Pyrrolidine | 172 |
| Analog 8 | Bromo | Isobutyl | >200 |
| Analog 9 | Bromo | Cyclohexyl | >200 |
| Analog 7 Analog 8 | Chloro Bromo | Pyrrolidine Isobutyl | 172 >200 |

Variations in the N-substituent of the sulfonamide moiety also significantly impact inhibitory activity, with the isopentyl group in **DapE-IN-1** demonstrating high potency.

Alternative DapE Inhibitors



For a broader perspective, the inhibitory activities of other known DapE inhibitors are presented in Table 3.

Table 3: Inhibitory Potency of Non-Indoline DapE

Inhibitors

| Compound | Class | IC50 (μM) vs. HiDapE |
|-------------|-------------|----------------------|
| L-Captopril | Thiol-based | 3.3 |
| Sulfate | Anion | 13,800 |

L-Captopril, a thiol-containing compound, demonstrates potent inhibition of HiDapE.

Experimental Protocols

The determination of DapE inhibitory activity was performed using a ninhydrin-based spectrophotometric assay.

DapE Enzyme Inhibition Assay Protocol

This assay measures the enzymatic activity of DapE by detecting the formation of a primary amine product from a modified substrate, N6-methyl-L,L-SDAP. The primary amine reacts with ninhydrin to produce a colored complex (Ruhemann's purple), which can be quantified by measuring absorbance at 570 nm.

Materials:

- HiDapE enzyme
- N6-methyl-L,L-SDAP (substrate)
- HEPES buffer (50 mM, pH 7.5)
- Inhibitor compounds dissolved in DMSO
- Ninhydrin reagent (2% solution)
- Microplate reader



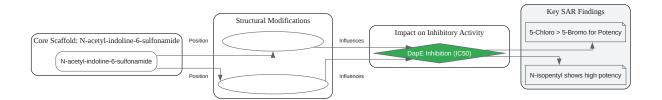
Procedure:

- To a 50 mM HEPES buffer (pH 7.5) at 30°C, the test inhibitor (dissolved in DMSO to a final in-assay concentration of 5%) is added.
- HiDapE enzyme is then added to the buffer-inhibitor mixture and incubated for 10 minutes.
- The enzymatic reaction is initiated by the addition of the substrate, N6-methyl-L,L-SDAP. The reaction is allowed to proceed for 10 minutes.
- The reaction is quenched by heating at 100°C for 1 minute, followed by cooling to 0°C.
- A 2% ninhydrin solution is added to the cooled reaction mixture.
- The mixture is heated at 80°C for 15 minutes to allow for color development.
- The absorbance of an aliquot is measured at 570 nm using a microplate reader.
- IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

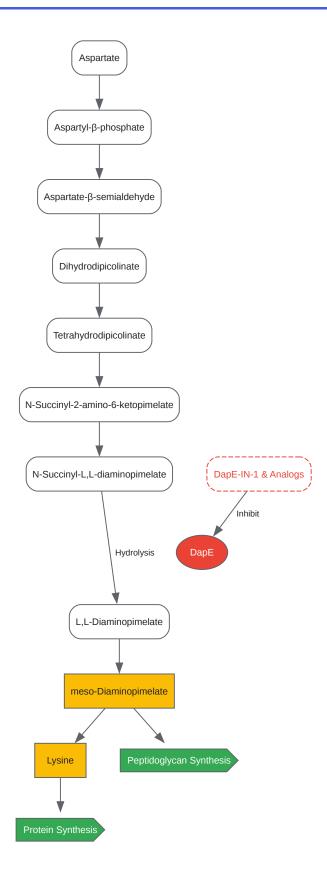
Visualizing Structure-Activity Relationships and Biological Context

To illustrate the key findings from the structure-activity relationship studies and the biological role of DapE, the following diagrams are provided.









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